molecular formula C11H17NO B15257021 2-Methyl-3-(2-methylpropoxy)aniline

2-Methyl-3-(2-methylpropoxy)aniline

Cat. No.: B15257021
M. Wt: 179.26 g/mol
InChI Key: REYMWJZHZINSAF-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methylpropoxy)aniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a 2-methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-methylpropoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an appropriate amine. For instance, starting from 2-methyl-3-bromopropoxybenzene, the bromine atom can be substituted with an aniline derivative under suitable conditions .

Another method involves the reduction of nitroarenes. In this approach, a nitroarene precursor is first synthesized, which is then reduced to the corresponding aniline derivative using reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The nitration of an appropriate aromatic compound followed by catalytic hydrogenation is a common industrial method. This process is optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-methylpropoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Methyl-3-(2-methylpropoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methylpropoxy)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(2-methylpropoxy)aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications, particularly in organic synthesis and industrial chemistry .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-methyl-3-(2-methylpropoxy)aniline

InChI

InChI=1S/C11H17NO/c1-8(2)7-13-11-6-4-5-10(12)9(11)3/h4-6,8H,7,12H2,1-3H3

InChI Key

REYMWJZHZINSAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OCC(C)C)N

Origin of Product

United States

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